4-(3,4-Dihydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

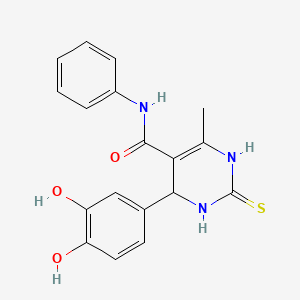

4-(3,4-Dihydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a dihydroxyphenyl group, a thioxo group, and a tetrahydropyrimidine ring

Properties

IUPAC Name |

4-(3,4-dihydroxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-10-15(17(24)20-12-5-3-2-4-6-12)16(21-18(25)19-10)11-7-8-13(22)14(23)9-11/h2-9,16,22-23H,1H3,(H,20,24)(H2,19,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVJFIKSNLOIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387065 | |

| Record name | AK-968/12264015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5985-95-5 | |

| Record name | AK-968/12264015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dihydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 3,4-dihydroxyphenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine. This intermediate is then reacted with phenyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

Reduction: The thioxo group can be reduced to a thiol group.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of this compound. For instance:

- A series of synthesized pyrimidinethione derivatives exhibited promising antimicrobial activities against various bacterial strains including Escherichia coli and Staphylococcus aureus .

- Another study demonstrated that specific derivatives showed effective inhibition against fungal species such as Candida albicans and Aspergillus niger .

Antitumor Activity

The compound has also been evaluated for its antitumor potential:

- A study involving a series of tetrahydropyrimidine derivatives reported significant growth inhibition against several human solid tumor cell lines and leukemia models . The most potent compounds were identified as effective in vivo in mouse models of cancer.

Anti-inflammatory Activity

Research indicates that certain derivatives of this compound possess anti-inflammatory properties:

- A derivative was found to be a selective inhibitor of Interleukin-8-induced human neutrophil chemotaxis, showcasing potential for treating inflammatory conditions . The structure-activity relationship (SAR) studies revealed that modifications at specific positions enhanced the anti-inflammatory effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-(3,4-dihydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available aromatic aldehydes. The SAR studies indicate that substituents at various positions significantly influence the biological activity of the resulting compounds.

Case Studies

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune responses and inflammation.

Comparison with Similar Compounds

Similar Compounds

3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to neurotransmitters like dopamine, used in the treatment of Parkinson’s disease.

3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with antioxidant properties.

Uniqueness

4-(3,4-Dihydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its combination of a dihydroxyphenyl group, a thioxo group, and a tetrahydropyrimidine ring, which confer distinct chemical and biological properties not found in simpler compounds like L-DOPA or 3,4-dihydroxyphenylacetic acid.

Biological Activity

4-(3,4-Dihydroxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (commonly referred to as DHPMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of DHPMT

The synthesis of DHPMT typically involves the Biginelli reaction, which combines an aldehyde, urea or thiourea, and a β-ketoester. The resulting product is a tetrahydropyrimidine derivative characterized by a thioxo group at the second position and various substituents at the phenyl ring. The compound's structure can be summarized as follows:

- Molecular Formula : C18H17N3O3S

- Molecular Weight : 355.41 g/mol

- CAS Number : 337933-27-4

Antimicrobial Activity

DHPMT has been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 14 |

These results indicate that DHPMT could be a promising candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, DHPMT has demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The compound showed effective inhibition at concentrations of 50 μg/mL and 100 μg/mL, with comparative results to standard antifungal agents like fluconazole .

Antioxidant Properties

The antioxidant capacity of DHPMT was assessed using various assays including DPPH and hydrogen peroxide scavenging methods. The compound exhibited significant free radical scavenging activity, suggesting its potential as an antioxidant agent:

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH Scavenging | 25 |

| Hydrogen Peroxide Scavenging | 30 |

These findings highlight the role of DHPMT in mitigating oxidative stress, which is linked to various diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of DHPMT in vitro. It has shown potential in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis and inhibited cell migration at certain concentrations:

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

Molecular docking studies suggest that DHPMT interacts with key proteins involved in cancer cell proliferation, making it a candidate for further development as an anticancer drug .

Case Studies

- Antibacterial Efficacy : A study conducted by Jayanthi et al. demonstrated that DHPMT derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics .

- Antioxidant Study : In another investigation, compounds derived from the tetrahydropyrimidine scaffold were tested for antioxidant activity, revealing that those containing the thioxo group had enhanced activity compared to their non-thioxo counterparts .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound with high regioselectivity?

The synthesis typically involves alkylation of precursor scaffolds, such as 3-amino-5-methyl-4-oxo-N-aryl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide derivatives. A two-step approach is often employed:

- Step 1 : Formation of the tetrahydropyrimidine core via tandem reactions (e.g., Knoevenagel-Michael-intramolecular condensation) .

- Step 2 : Regioselective alkylation at the thioxo sulfur atom using alkyl halides or benzyl halides, as demonstrated in the synthesis of analogous compounds .

Key Consideration : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) to enhance reaction efficiency. Monitor regioselectivity via HPLC or TLC with iodine staining .

Q. How can the stereochemistry and crystal structure of this compound be confirmed?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving stereochemistry and crystal packing. For example:

- XRD Parameters : Typical data include , , and a monoclinic crystal system with space group, as seen in structurally similar dihydropyrimidines .

- Complementary Techniques : Use - and -NMR to verify substituent positions. The thioxo group typically resonates at in -NMR .

Q. What purification techniques are effective for isolating this compound post-synthesis?

- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) gradients to separate regioisomers.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (≥95%) by exploiting solubility differences .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related derivatives .

Advanced Research Questions

Q. How can researchers address contradictions in reported antimicrobial activity data for this compound?

Discrepancies may arise from strain-specific responses or assay conditions. For instance:

- Case Study : Compound 2d (a structural analog) showed moderate inhibition against Proteus vulgaris but no activity against Staphylococcus aureus .

Methodological Recommendations :- Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.

- Include positive controls (e.g., ciprofloxacin) and validate via time-kill kinetics .

- Assess biofilm disruption potential using confocal microscopy for nuanced insights .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility while minimizing cytotoxicity.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) at the N-phenyl or 6-methyl positions, as demonstrated in ethyl carboxylate analogs .

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion and cellular uptake .

Q. How does the thioxo group influence the compound’s electronic and biological properties compared to oxo analogs?

- Electronic Effects : The thioxo group () reduces electron density at the pyrimidine ring, enhancing electrophilic reactivity. This is evident in DFT calculations showing a 0.3 eV lower LUMO energy compared to oxo derivatives .

- Biological Impact : Thioxo analogs exhibit stronger binding to bacterial dihydrofolate reductase (DHFR) due to sulfur’s polarizability, as shown in docking studies with Pseudomonas aeruginosa DHFR (PDB: 1DHF) .

Q. How can substituent effects (e.g., 3,4-dihydroxyphenyl) be systematically studied to improve metabolic stability?

- Hydrogen Bonding Analysis : The catechol group (3,4-dihydroxyphenyl) participates in intramolecular H-bonding with the thioxo moiety, reducing oxidative degradation. Confirm via IR spectroscopy () .

- Metabolic Profiling : Use hepatic microsome assays (human or rat) to identify phase I/II metabolites. Methylation or glucuronidation at the hydroxyl groups are common detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.